2,2-Dimethoxypropanal

Description

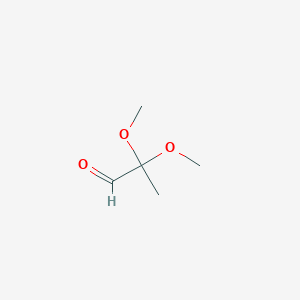

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(4-6,7-2)8-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJDEJZHYRTMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxypropanal

Reactivity at the Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in organic chemistry, primarily due to the polarization of the carbon-oxygen double bond. The carbonyl carbon bears a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. ncert.nic.inopenstax.orglibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.inopenstax.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an approaching nucleophile compared to the two substituents on a ketone. Electronically, the presence of only one alkyl group in an aldehyde results in a less stabilized partial positive charge on the carbonyl carbon compared to the two electron-donating alkyl groups in a ketone, making the aldehyde more electrophilic. openstax.org

Nucleophilic Addition Reactions, e.g., Hydride Reductions, Organometallic Additions, and Wittig-type Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. ncert.nic.inlibretexts.org

Hydride Reductions: The aldehyde group of 2,2-dimethoxypropanal can be readily reduced to a primary alcohol, 2,2-dimethoxy-1-propanol. This is typically achieved using hydride-donating reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated. libretexts.org Due to the acetal's stability in neutral to basic conditions, these reductions can be performed chemoselectively on the aldehyde group without affecting the geminal dimethoxy group. organic-chemistry.orgchem-station.com

| Reagent | Product | Conditions |

| Sodium Borohydride (NaBH₄) | 2,2-Dimethoxy-1-propanol | Methanol (B129727) or Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethoxy-1-propanol | Diethyl ether or THF, followed by aqueous workup |

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the aldehyde functionality of this compound. libretexts.orgmsu.eduyoutube.com This reaction is a powerful method for forming new carbon-carbon bonds. The carbanionic portion of the organometallic reagent attacks the carbonyl carbon, generating a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.orgyoutube.com Similar to hydride reductions, the acetal (B89532) group remains intact under the basic conditions of the Grignard and organolithium reactions. libretexts.org

| Reagent Type | General Formula | Product Type |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

Wittig-type Reactions: The Wittig reaction provides a versatile method for converting aldehydes into alkenes with a high degree of regioselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a phosphorus ylide (a Wittig reagent) acts as the nucleophile, attacking the aldehyde's carbonyl carbon. wikipedia.orgscribd.com This initial nucleophilic addition leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.comlibretexts.org The Wittig reaction is compatible with the acetal functionality, allowing for the selective conversion of the aldehyde group in this compound to a vinyl group. wikipedia.org

| Ylide Type | General Formula | Product Type | Stereoselectivity |

| Non-stabilized Ylide | Ph₃P=CHR (R = alkyl) | (Z)-Alkene (typically) | Z-selective |

| Stabilized Ylide | Ph₃P=CHR (R = EWG) | (E)-Alkene (typically) | E-selective |

Condensation and Polymerization Reactions

Aldehydes can participate in condensation reactions with various nucleophiles, particularly amines and compounds with active methylene groups. These reactions often involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

Condensation with Amines: Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines yield enamines. nih.govrsc.orgresearchgate.net The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water. mdpi.com

Aldol (B89426) Condensation: While this compound itself lacks α-hydrogens and therefore cannot self-condense via an aldol reaction, it can act as an electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. ncert.nic.in

Oxidation and Reduction Pathways of the Aldehyde Group

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. A variety of oxidizing agents can effect this transformation. However, the presence of the acid-sensitive acetal group requires careful selection of reaction conditions. Mild oxidizing agents are generally preferred to avoid hydrolysis of the acetal. One patented process describes the direct oxidation of acetals to acids using free oxygen in the presence of formic acid, which suggests that under specific conditions, the aldehyde derived from in-situ hydrolysis can be oxidized. google.com

Reduction: As discussed in section 3.1.1, the aldehyde group is readily reduced to a primary alcohol using metal hydride reagents. libretexts.orgwikipedia.org Modified hydride reagents, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), are also effective for this transformation. wikipedia.orgorganic-chemistry.orgorgsyn.org

Reactivity of the Geminal Dimethoxy Group (Ketal Functionality)

The geminal dimethoxy group in this compound is an acetal (specifically, a ketal derivative of pyruvaldehyde). Acetals are generally stable in neutral and basic media but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgchem-station.comlibretexts.orgkhanacademy.orgchem-station.com This property makes them useful as protecting groups for carbonyl compounds. libretexts.org

Hydrolysis Mechanisms and Conditions

The hydrolysis of an acetal to its corresponding carbonyl compound and alcohol is a reversible, acid-catalyzed process. organic-chemistry.orgchem-station.com For this compound, this would yield pyruvaldehyde and two equivalents of methanol. The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and subsequent elimination of another molecule of methanol, followed by deprotonation, regenerates the aldehyde. The kinetics of hydrolysis for similar structures like benzaldehyde dimethyl acetal have been studied, indicating that the reaction rate is dependent on temperature and catalyst concentration. epa.gov The hydrolysis of AlN, while a different system, also shows temperature-dependent kinetics. mdpi.com

| Condition | Reactants | Products |

| Acidic (e.g., aq. HCl) | This compound, Water | Pyruvaldehyde, Methanol |

Transacetalization/Transketalization Reactions

Under acidic conditions, acetals can undergo exchange of their alkoxy groups with other alcohols in a process known as transacetalization. acs.org This reaction is also reversible and is driven to completion by using a large excess of the new alcohol or by removing one of the products. For instance, reaction of this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal. The related compound, 2,2-dimethoxypropane, is widely used for the transacetalization of glycerol. ncert.nic.in

Elimination Reactions Involving the Dimethoxy Moiety

While the aldehyde group is often the primary site of reactivity in this compound, the geminal dimethoxy group can also participate in elimination reactions under specific conditions. These reactions typically proceed via mechanisms analogous to the dehydration of alcohols or dehydrohalogenation of alkyl halides, leading to the formation of an α,β-unsaturated aldehyde. crunchchemistry.co.ukck12.org

The elimination of one of the methoxy groups, along with a proton from the adjacent carbon (the α-carbon), results in the formation of a carbon-carbon double bond. This process is often facilitated by acid or base catalysis. In an acid-catalyzed elimination, a proton adds to one of the methoxy oxygen atoms, creating a good leaving group (methanol). Subsequent removal of a proton from the α-carbon by a weak base (like the solvent) leads to the formation of the alkene.

Base-induced elimination, following the E2 mechanism, involves the concerted removal of a proton by a strong base and the departure of the methoxide leaving group. libretexts.org The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene, with a preference for an anti-periplanar arrangement of the proton and the leaving group. libretexts.org

The stability of the resulting α,β-unsaturated aldehyde, where the double bond is conjugated with the carbonyl group, often provides the thermodynamic driving force for these elimination reactions. The specific reaction conditions, including the nature of the catalyst (acid or base), solvent, and temperature, can significantly influence the reaction rate and the regioselectivity of the elimination if there are multiple possible β-hydrogens.

Interplay and Chemoselectivity Between Aldehyde and Geminal Dimethoxy Functionalities

The presence of both an aldehyde and a geminal dimethoxy group in this compound gives rise to interesting questions of chemoselectivity. The reactivity of one functional group can be influenced by the presence of the other, and reagents can be chosen to selectively target one group over the other.

Selective Transformations Targeting Specific Functional Groups

The aldehyde group is generally more susceptible to nucleophilic attack than the geminal dimethoxy group is to substitution or elimination. libretexts.orglibretexts.org This difference in reactivity allows for selective transformations of the aldehyde in the presence of the acetal. For instance, nucleophiles such as Grignard reagents or organolithium compounds will preferentially add to the carbonyl carbon of the aldehyde.

Conversely, the geminal dimethoxy group, being an acetal, is stable under basic and neutral conditions but is labile to acidic conditions. This property is often exploited in synthetic chemistry for the protection of aldehydes and ketones. In the context of this compound, treatment with aqueous acid would lead to the hydrolysis of the dimethoxy group, regenerating the corresponding α-keto-aldehyde.

This differential reactivity allows for a strategic approach to the synthesis of complex molecules, where the aldehyde can be modified while the protected carbonyl group (the geminal dimethoxy moiety) remains intact. Subsequently, the acetal can be deprotected under acidic conditions to reveal the second carbonyl functionality for further reactions.

Intramolecular Reactions and Cyclizations

The proximity of the aldehyde and the geminal dimethoxy group in this compound can facilitate intramolecular reactions and cyclizations, particularly when the molecule is elaborated to contain other reactive sites. For example, if a nucleophilic center is introduced elsewhere in the molecule, it could potentially react with the aldehyde carbonyl.

Furthermore, under certain conditions, intramolecular cyclization reactions involving both the aldehyde and a derivative of the dimethoxy group can be envisaged. For instance, if one of the methoxy groups is selectively cleaved and converted into a leaving group, an intramolecular nucleophilic attack from the oxygen of the aldehyde (or a derivative thereof) could lead to the formation of a cyclic product. The feasibility and outcome of such intramolecular reactions are highly dependent on the specific substrate, reaction conditions, and the relative positioning of the reacting functional groups. nih.gov

Stereochemical Control and Asymmetric Transformations Involving Dimethoxy Aldehydes

The stereochemical outcome of reactions involving α-alkoxy aldehydes like this compound is a critical aspect of their synthetic utility. The presence of the α-alkoxy group can significantly influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl, and the development of asymmetric methods allows for the synthesis of enantioenriched products.

Diastereoselectivity in Nucleophilic Additions to α-Alkoxy Aldehydes

Nucleophilic additions to α-alkoxy aldehydes can proceed with a notable degree of diastereoselectivity. The stereochemical course of these reactions is often rationalized using models such as the Felkin-Anh model or the Cornforth-Evans model, which consider the steric and electronic effects of the substituents on the α-carbon. diva-portal.org

In many cases, chelation control can be a dominant factor in determining the stereoselectivity. acs.org If the nucleophilic addition is carried out in the presence of a Lewis acid, the Lewis acid can coordinate to both the carbonyl oxygen and one of the oxygen atoms of the dimethoxy group, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule and directs the incoming nucleophile to attack the carbonyl carbon from the less hindered face, leading to a high level of diastereoselectivity. The specific Lewis acid used and the nature of the nucleophile can have a profound impact on the degree and sense of diastereoselection.

Enantioselective Synthesis Utilizing Chiral Reagents or Catalysts

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. researchgate.net For reactions involving dimethoxy aldehydes, enantioselectivity can be achieved through the use of chiral reagents, chiral auxiliaries, or chiral catalysts. organic-chemistry.org

Chiral catalysts, such as those derived from transition metals complexed with chiral ligands, can create a chiral environment around the substrate, leading to a facial differentiation of the aldehyde carbonyl. nih.gov This allows for the enantioselective addition of nucleophiles. For example, enantioselective aldol reactions or allylation reactions can be catalyzed by chiral Lewis acids or organocatalysts. nih.gov

The development of highly efficient and selective catalytic systems for asymmetric transformations of aldehydes has been a major focus of research. mdpi.com These methods provide access to enantiomerically enriched products that are valuable intermediates in the synthesis of natural products and pharmaceuticals. organic-chemistry.orgnih.gov

Interactive Data Table: Stereoselectivity in Nucleophilic Additions to α-Alkoxy Aldehydes

| Nucleophile | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Allyltrimethylsilane | TiCl4 | >95:5 | acs.org |

| Vinyllithium | - | 70:30 | acs.org |

| Methylmagnesium bromide | MgBr2 | 85:15 | beilstein-institut.de |

| Lithium enolate of acetone (B3395972) | LiCl | 60:40 | acs.org |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

¹H NMR Analysis for Proton Environment and Coupling Elucidation

No experimental ¹H NMR data for 2,2-dimethoxypropanal has been reported in the reviewed literature. A theoretical analysis would predict distinct signals for the methyl protons, the methoxy (B1213986) protons, and the aldehydic proton, with specific chemical shifts and coupling patterns, but without experimental spectra, this remains speculative.

¹³C NMR Analysis for Carbon Skeleton and Functional Group Identification

Similarly, there is no available ¹³C NMR data for this compound in scientific databases. Such a spectrum would be expected to show distinct resonances for the methyl carbon, the methoxy carbons, the quaternary acetal (B89532) carbon, and the carbonyl carbon of the aldehyde group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are critical for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons.

Without foundational 1D NMR data, no 2D NMR studies have been conducted or reported for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. A Google Patents entry lists the SMILES notation for this compound as COC(C)(OC)C=O, but provides no associated mass spectrometry data google.com.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

No EI-MS or CI-MS spectra for this compound are available. EI-MS would be expected to produce a molecular ion peak and a series of fragment ions corresponding to the loss of groups like methoxy or methyl radicals. CI-MS, being a softer ionization technique, would be expected to show a more prominent protonated molecular ion peak ([M+H]⁺) with less fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. No HRMS data has been published for this compound.

In-Depth Analysis of this compound Reveals Data Scarcity

An extensive review of scientific literature and chemical databases reveals a significant lack of detailed analytical data for the chemical compound this compound. Despite targeted searches for advanced spectroscopic and chromatographic information, the specific experimental data required to construct a thorough chemical profile—as outlined by the user's request—is not publicly available.

The investigation into the properties of this compound has been hampered by a notable scarcity of published research. Key analytical techniques that are fundamental for chemical characterization, such as vibrational spectroscopy (Infrared and Raman), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), yield no specific results for this compound.

Furthermore, the search for information on this compound is frequently complicated by its structural isomer, 1,1-dimethoxypropan-2-one, which is also known by synonyms such as "methylglyoxal 1,1-dimethyl acetal" or "pyruvaldehyde dimethyl acetal." While some spectroscopic data exists for this ketone isomer, it is not applicable to the requested aldehyde, this compound. The structural difference, with the carbonyl group at the first carbon position (aldehyde) versus the second (ketone), results in distinct spectroscopic and chromatographic behaviors.

Attempts to locate data through various chemical identifiers, including CAS numbers and alternative names, have been unsuccessful in uncovering the specific analytical details needed, such as characteristic vibrational frequencies, mass spectral fragmentation patterns, or established chromatographic separation methods. Consequently, the creation of data tables and a detailed discussion of its analytical characterization, as requested, cannot be fulfilled at this time due to the absence of foundational scientific data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dimethoxypropanal. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. wikipedia.org

Density Functional Theory (DFT) Studies of Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study the molecular properties and reactivity of various organic compounds. DFT calculations, for instance at the B3LYP/6-31G level, have been used to analyze rearrangements of similar aldehydes, suggesting that protonated species can undergo further protosolvation to form reactive superelectrophilic intermediates. ebi.ac.uk This type of analysis helps in understanding reaction mechanisms, such as the isomerization of aldehydes in strong acids. ebi.ac.uk

DFT methods are also employed to predict a range of molecular properties. For a given compound, these calculations can yield optimized 3D geometries, enthalpies, Gibbs free energies, vibrational frequencies, Mulliken charges, and spin densities. nrel.gov The choice of functional and basis set, such as M06-2X/def2-TZVP, is crucial for obtaining a balance between accuracy and computational cost. nrel.gov

Table 1: Calculated Molecular Properties of Aldehyde Derivatives using DFT

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Total Energy | Varies | B3LYP/6-31G | ebi.ac.uk |

| Gibbs Free Energy | Varies | M06-2X/def2-TZVP | nrel.gov |

Ab Initio Methods for High-Accuracy Predictions of Chemical Behavior

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and coupled-cluster (CC) theory, offer high accuracy in predicting chemical behavior. nih.gov For instance, high-level ab initio studies have been instrumental in conclusively showing that the gas-phase protonation of pivalaldehyde, a structurally related compound, leads to the formation of monoprotonated methyl isopropyl ketone. ebi.ac.uk This demonstrates the power of these methods in elucidating complex reaction mechanisms that may differ from those in solution. ebi.ac.uk The accuracy of ab initio calculations is essential for creating reliable potential energy surfaces and for benchmarking other computational methods. sydney.edu.au

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) interactions. wikipedia.org The energy and shape of these orbitals are crucial in predicting the reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity and chemical hardness, provide quantitative measures of a molecule's reactivity. mdpi.com For example, a "hard" molecule possesses a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com This analysis is critical for understanding interactions in chemical reactions, such as cycloadditions. libretexts.org

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. mdpi.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measure of the power of an atom or group to attract electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects. nobelprize.orgnih.gov

Mapping of Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES, chemists can identify stable conformations (energy minima) and transition states (saddle points) that connect them. wikipedia.org This mapping is crucial for understanding the molecule's flexibility and the pathways of conformational changes. springerprofessional.de For molecules with rotatable bonds, like this compound, the PES can reveal the energy barriers associated with the rotation around these bonds. mdpi.com The generation of an accurate PES often relies on data points calculated using high-level ab initio methods. sydney.edu.au

Investigation of Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. nih.gov Molecular dynamics (MD) simulations are a standard tool for investigating these effects by simulating the movement of atoms and molecules over time. nih.govnih.gov By explicitly including solvent molecules in the simulation, it is possible to study how interactions like hydrogen bonding affect the conformational preferences of the solute. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can also be used to approximate the effect of a solvent. nih.gov These studies can reveal how the polarity of the solvent stabilizes or destabilizes different conformers and transition states, thereby altering reaction rates and equilibria. nih.gov For instance, polar solvents might stabilize charged intermediates, favoring certain reaction pathways.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) are widely used to study the intricate details of chemical transformations. rsc.orgnih.gov

The study of reaction mechanisms through computational means allows for the exploration of different catalytic pathways and the prediction of stereoselectivity. For aldehydes and acetals, computational models can investigate reactions such as additions, cyclizations, and rearrangements.

For instance, DFT calculations have been successfully employed to understand the stereoselectivity of reactions involving aldehydes. In the asymmetric addition of diorganozinc reagents to aldehydes, DFT calculations can rationalize the observed enantioselectivity by modeling the transition states with and without a chiral ligand. nih.gov These calculations can reveal that the presence of a bulky ligand can selectively disfavor certain transition states, leading to an increase in the stereochemical outcome of the reaction. nih.gov Similarly, in condensation reactions, DFT can be used to elucidate the chemo-, regio-, and stereoselectivity by examining the energy profiles of different reaction pathways. mdpi.com

While no specific studies on the catalytic pathways of this compound have been found, it is plausible that its reactions could be modeled in a similar fashion to understand how catalysts and chiral auxiliaries influence the stereochemical outcome of, for example, nucleophilic additions to its aldehyde group.

A significant advantage of computational chemistry is its ability to calculate the kinetic and thermodynamic parameters of a reaction, such as activation energies (ΔE‡), reaction enthalpies (ΔHr), and Gibbs free energies (ΔGr). chemrevlett.commdpi.comrsc.org These parameters are crucial for understanding the feasibility and rate of a chemical process.

Theoretical investigations into the oxidation of biofuels like 2-methoxyethanol (B45455) have utilized high-level ab initio and DFT methods to study the potential energy surface for H-atom abstraction reactions. researchgate.net Such studies provide detailed information on the energy barriers and reaction rates for different reaction channels. researchgate.net Similarly, computational studies on the dissociation of other organic molecules have determined the kinetic and thermodynamic parameters for various reaction pathways, identifying the most plausible mechanisms. ekb.eg

For this compound, computational methods could be used to predict the energetic landscape of its reactions, such as hydrolysis of the acetal (B89532) group or oxidation of the aldehyde. The table below illustrates the type of data that can be obtained from such computational studies, using the example of the Diels-Alder reaction of naphthalene (B1677914) with acetylene, calculated at the M06-2X/6–311G(d,p) level of theory. chemrevlett.com

| Reaction | ΔE‡ (kcal/mol) | ΔEr (kcal/mol) |

|---|---|---|

| Naphthalene + C2H2 → Product | 29.2 | -15.3 |

Prediction of Spectroscopic Data through Computational Modeling

Computational modeling is a valuable tool for predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. numberanalytics.com

The accuracy of these predictions depends on the chosen functional and basis set. chemrxiv.org Computational chemists often benchmark different computational approaches against experimental data to find the most reliable method for a particular class of molecules. chemrxiv.org For example, studies have compared the performance of various DFT functionals in predicting the UV-Vis spectra of organic photocatalysts, finding that some functionals provide results in better agreement with experimental observations. chemrxiv.org Machine learning techniques are also being integrated to improve the accuracy of these predictions. numberanalytics.com

While there are no specific published computational predictions of the spectroscopic data for this compound, the following table shows an example of how computationally predicted UV-Vis absorption maxima (λmax) can be compared to experimental data for different molecules, highlighting the utility of this approach.

| Molecule | Computational Method | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| Organic Photocatalyst A | TD-DFT (B3LYP) | 450 | 455 |

| Organic Photocatalyst B | TD-DFT (CAM-B3LYP) | 380 | 382 |

Application of Machine Learning and Artificial Intelligence in Chemical Property Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry for predicting a wide range of molecular properties, from physicochemical characteristics to reactivity and toxicity. nih.govarxiv.orgnih.gov These models are trained on large datasets of known molecules and their properties to learn the complex relationships between chemical structure and function. research.google

Various ML models, such as random forests, support vector machines, and deep neural networks (including message passing neural networks or MPNNs), are being applied to chemical problems. research.googlechemrxiv.org These models can predict properties like solubility, boiling point, and even the outcomes of chemical reactions with increasing accuracy. nih.govarxiv.org The development of user-friendly software packages is making these advanced computational tools more accessible to the broader scientific community. chemrxiv.org

For a molecule like this compound, ML models could potentially predict its physical properties, spectroscopic features, and even its reactivity in various chemical environments. The performance of these models is often evaluated by metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). The table below provides an example of the predictive accuracy of ML models for different molecular properties.

| Property | Machine Learning Model | R² | RMSE |

|---|---|---|---|

| Boiling Point | Graph Neural Network | 0.95 | 15.2 K |

| Solubility (logS) | Random Forest | 0.90 | 0.6 log units |

| Reaction Yield | D-MPNN | 0.85 | 5.5% |

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly pivotal in chemical manufacturing. Future research will prioritize the development of sustainable synthesis routes for 2,2-dimethoxypropanal that minimize environmental impact. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste streams. Key areas of investigation will include the use of renewable starting materials, the implementation of solvent-free reaction conditions, and the design of processes with high atom economy. The goal is to create a life cycle for this compound that is both economically viable and environmentally responsible.

Exploration of Novel Catalytic Systems for Highly Chemoselective Transformations

The reactivity of this compound is a key area of interest, and the development of novel catalytic systems is central to unlocking its full potential. Research is anticipated to focus on catalysts that can achieve high chemoselectivity, enabling specific transformations of the aldehyde or acetal (B89532) functional groups without affecting other parts of a molecule. This includes the exploration of metal-organic frameworks (MOFs), nanoparticles, and other advanced materials as catalytic platforms. Such catalysts could lead to the development of more efficient and selective syntheses of complex molecules from this compound. For instance, the use of sulfonic acid functionalized ionic liquids has been noted as a potential catalytic system for reactions involving this compound. molaid.com

Expanding the Utility in Asymmetric Organocatalysis and Biocatalysis

Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a critical area of modern chemistry. Future work will likely explore the application of this compound as a substrate in asymmetric organocatalysis and biocatalysis. Organocatalysts, which are small organic molecules, and enzymes offer environmentally friendly alternatives to traditional metal-based catalysts. Research into the enzymatic activity of yeast enolase in the presence of methylglyoxal, a related compound, suggests potential avenues for biocatalytic applications. lookchem.comchemicalbook.com The development of stereoselective reactions involving this compound will open up new pathways to chiral building blocks for the pharmaceutical and fine chemical industries.

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless integration with automated systems. Future research will likely focus on adapting reactions involving this compound to flow chemistry platforms. This will enable more efficient, scalable, and reproducible production of its derivatives. The integration of automated synthesis technologies will further accelerate the discovery and optimization of new reactions and molecules derived from this versatile aldehyde.

Investigation of Reactions under Non-Conventional Conditions (e.g., ionic liquids, microwave irradiation)

Exploring the reactivity of this compound under non-conventional conditions is a promising avenue for discovering new chemical transformations and improving reaction efficiency. Ionic liquids, with their unique properties as solvents and catalysts, have already been identified as a medium for reactions involving this compound. molaid.comunal.edu.co Future studies will likely delve deeper into the use of various ionic liquids to control reaction pathways and selectivity. Additionally, the application of microwave irradiation as an energy source could significantly accelerate reaction rates and lead to higher yields of desired products.

Advanced In-Situ Spectroscopic Monitoring of Complex Reactions

A detailed understanding of reaction mechanisms is crucial for process optimization and control. The application of advanced in-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to monitor reactions involving this compound in real-time will be a key research focus. This will provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction outcome. Such data is invaluable for the rational design of improved synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,2-Dimethoxypropanal in a laboratory setting?

- Methodological Answer : The synthesis typically involves protecting group strategies or condensation reactions. For example, acetal formation under acidic catalysis (e.g., using p-toluenesulfonic acid) with methanol as a solvent can yield this compound. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde and methoxy groups. Infrared (IR) spectroscopy can identify characteristic C=O (aldehyde) and C-O (methoxy) stretches. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for structural validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse immediately with water and consult a physician. Store in a cool, dry place away from oxidizing agents .

Q. How can impurities in synthesized this compound be identified and removed?

- Methodological Answer : High-performance liquid chromatography (HPLC) or GC-MS can detect impurities. Recrystallization (using solvents like diethyl ether) or preparative TLC are effective purification methods. For trace contaminants, activated charcoal treatment during synthesis may improve purity .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Conduct variable-temperature NMR studies to identify dynamic equilibria. Compare experimental results with computational simulations (e.g., density functional theory, DFT) to validate assignments. Cross-check with crystallographic data if single crystals are obtainable .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing methoxy groups stabilize the aldehyde carbonyl, enhancing electrophilicity. Kinetic studies (e.g., using stopped-flow techniques) and isotopic labeling (e.g., ¹⁸O) can elucidate reaction pathways. Computational modeling (e.g., transition state analysis) provides further mechanistic clarity .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Perform accelerated stability testing by storing samples at elevated temperatures (40–60°C) and varying pH (2–12). Monitor degradation via UV-Vis spectroscopy or HPLC. Arrhenius plots can predict shelf life, while LC-MS identifies degradation products (e.g., hydrolysis to propane-1,2-diol derivatives) .

Q. What strategies mitigate data variability in kinetic studies of this compound-based reactions?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst concentration) and use internal standards (e.g., deuterated analogs) for quantitative analysis. Replicate experiments with blinded samples to reduce bias. Employ statistical tools (e.g., ANOVA) to assess significance of observed variations .

Best Practices for Reporting Results

- Data Presentation : Include raw spectral data (NMR, IR) in appendices, annotated with acquisition parameters .

- Contradiction Analysis : Explicitly discuss outliers and propose hypotheses for unexpected results (e.g., solvent polarity effects) .

- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.